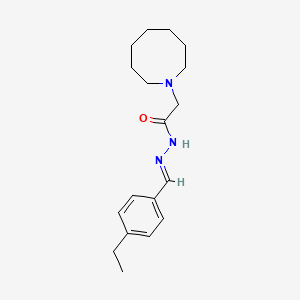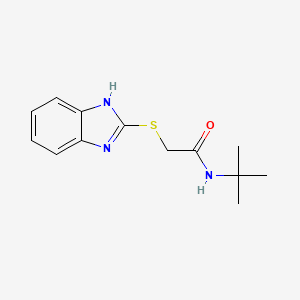![molecular formula C18H21FN4O2 B5571856 4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)
4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide is a fluorinated compound with potential relevance in various pharmacological and biochemical contexts. Its synthesis and characterization have been a subject of scientific investigation.
Synthesis Analysis
The compound's synthesis involves several steps, typically starting with simpler molecules and adding functional groups through chemical reactions. For example, Windhorst et al. (1999) describe the synthesis of a related fluorinated analogue, emphasizing the precision needed in each synthesis step to achieve the desired product (Windhorst et al., 1999).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods like NMR and IR spectroscopy. These techniques help in determining the spatial arrangement of atoms within the molecule and identifying functional groups. Prasad et al. (2009) and Sudhamani et al. (2015) provide insights into the structure of similar compounds using these methods (Prasad et al., 2009); (Sudhamani et al., 2015).
Aplicaciones Científicas De Investigación
Anaplastic Lymphoma Kinase (ALK) Inhibitors
One area of application involves the development of anaplastic lymphoma kinase (ALK) inhibitors. For example, studies on compounds with similar structural motifs have shown potential in treating cancer by inhibiting the ALK pathway. These compounds undergo specific enzymatic hydrolysis in plasma, leading to the generation of metabolites with varying degrees of stability and potency against ALK. Efforts to optimize these molecules involve balancing their metabolic stability in plasma with their inhibitory activity, highlighting the intricate relationship between chemical structure, enzymatic hydrolysis, and pharmacokinetics in the development of cancer therapeutics (Teffera et al., 2013).
Antimycobacterial Agents
Another significant area of research involves the synthesis of fluorinated compounds for antimycobacterial activity. Studies have synthesized and evaluated various fluorinated benzothiazolo imidazole compounds for their antimicrobial properties. These efforts are part of the ongoing search for new treatments against mycobacterial infections, such as tuberculosis, showcasing the role of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011).
Orexin Receptor Antagonists
Research into orexin 1 and 2 receptor antagonists for the treatment of insomnia has also involved fluorinated compounds. The disposition and metabolism of novel orexin receptor antagonists have been studied, with findings indicating principal routes of metabolism and the significance of specific metabolites. These studies contribute to our understanding of how fluorinated compounds can be used to modulate sleep and wakefulness, offering insights into the development of treatments for sleep disorders (Renzulli et al., 2011).
Antimicrobial Activity
The development of fluorine-18-labeled antagonists for neuroreceptor imaging in the brain highlights another application of fluorinated compounds in scientific research. These studies involve the synthesis of fluorinated derivatives for PET imaging, offering tools for studying the distribution of neuroreceptors in vivo and contributing to our understanding of neurological diseases and their treatments (Lang et al., 1999).
Propiedades
IUPAC Name |
4-fluoro-N-[3-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-5-3-13(4-6-15)18(25)22-8-7-16(24)23-11-1-2-14(12-23)17-20-9-10-21-17/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,20,21)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNOAIGRFKZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCNC(=O)C2=CC=C(C=C2)F)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide (non-preferred name) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)


![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
